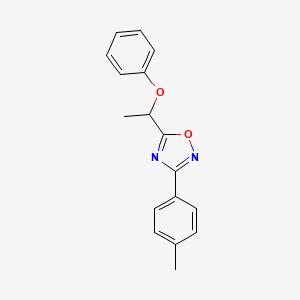![molecular formula C16H11N5 B5356313 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5356313.png)
7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the triazolopyrimidine family of compounds and has been found to exhibit a range of interesting biological activities. In
Mecanismo De Acción
The mechanism of action of 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of specific enzymes. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against a range of enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of new derivatives of this compound with improved biological activities. Another area of interest is the study of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for drug development. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases should be further explored.
Métodos De Síntesis
The synthesis of 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-aminopyridine with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione in the presence of a catalyst such as acetic acid. This reaction leads to the formation of the triazolopyrimidine ring system. The resulting compound can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its biological activities. It has been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosine kinases, phosphodiesterases, and cyclooxygenases. This compound has also been shown to possess antitumor, antiviral, and anti-inflammatory properties.
Propiedades
IUPAC Name |
7-phenyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-4-12(5-3-1)14-8-11-18-16-19-15(20-21(14)16)13-6-9-17-10-7-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHVFDIVVQYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B5356230.png)
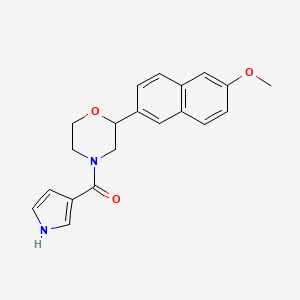
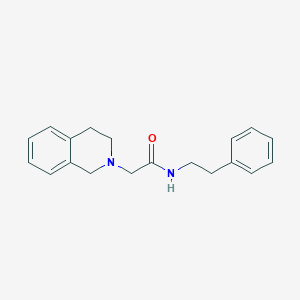
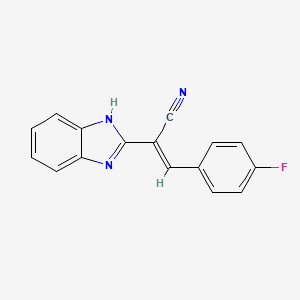
![rel-(1S,3R)-3-amino-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5356268.png)
![4-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5356271.png)
![N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B5356274.png)
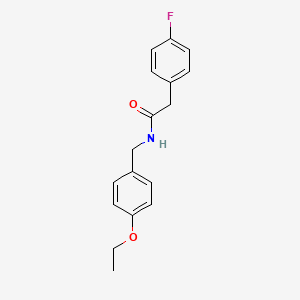
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5356288.png)
![rel-(4aS,8aR)-6-(1-isoquinolinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5356290.png)
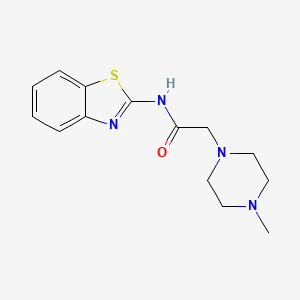
![2-chloro-4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5356303.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5356307.png)
